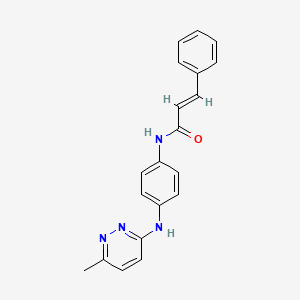

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide

Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide is a synthetic cinnamamide derivative featuring a pyridazine ring substituted with a methyl group at position 4. The compound’s structure combines a cinnamoyl backbone with a 4-aminophenyl group linked to a 6-methylpyridazine moiety. This design leverages molecular hybridization strategies to optimize physicochemical properties, target binding, and biological activity.

Properties

IUPAC Name |

(E)-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-15-7-13-19(24-23-15)21-17-9-11-18(12-10-17)22-20(25)14-8-16-5-3-2-4-6-16/h2-14H,1H3,(H,21,24)(H,22,25)/b14-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERNPYMVUVMSHS-RIYZIHGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide typically involves a multi-step process:

Formation of the Intermediate: The initial step involves the synthesis of 4-((6-methylpyridazin-3-yl)amino)aniline. This can be achieved by reacting 6-methylpyridazine with 4-nitroaniline under reducing conditions to form the corresponding amine.

Coupling Reaction: The intermediate is then coupled with cinnamoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography are crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the cinnamamide moiety to the corresponding amine.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cinnamamide derivatives exhibit varied biological activities depending on substituents and scaffold modifications. Below is a comparative analysis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide with structurally related compounds:

Structural Modifications and Activity Profiles

Key Structural-Activity Relationships (SARs)

Pyridazine vs. Thienopyrimidine Scaffolds: The 6-methylpyridazine group in the target compound may confer distinct electronic and steric properties compared to thienopyrimidine-based analogs (e.g., 8e, 8g). Thienopyrimidine derivatives exhibit exceptional cytotoxicity (IC50 = 4 nM) due to enhanced DNA intercalation or kinase inhibition . Pyridazines, however, are less explored but may improve solubility or metabolic stability.

Substituent Effects on Bioactivity :

- Anticancer Activity : Bulky substituents (e.g., YLT26’s hexafluoro-hydroxypropane) enhance apoptosis induction via ROS pathways , whereas electron-withdrawing groups (e.g., dichlorophenyl in 8e) boost cytotoxicity . The 6-methyl group in the target compound could modulate lipophilicity and target engagement.

- Antitubercular Activity : Piperazine-containing cinnamamides (e.g., ) show improved M. tuberculosis inhibition (MIC = 0.5 µg/mL) due to enhanced membrane permeability. The pyridazine analog may lack this moiety but could compensate with aromatic stacking interactions.

- Hepatoprotective Activity : Methoxy or ethoxy groups (e.g., 1c, 1d) activate Nrf2-mediated antioxidant responses . The target compound’s pyridazine ring may alter redox signaling compared to simpler phenyl substituents.

Physicochemical Properties :

- Piperazine and methoxy groups improve aqueous solubility and bioavailability , while halogenated or trifluoromethyl groups (e.g., YLT26) increase metabolic resistance . The 6-methylpyridazine group in the target compound likely balances lipophilicity and polarity.

Mechanistic Divergence

- Anticancer vs. Antitubercular Targets: Thienopyrimidine-cinnamamides (e.g., 8e) target proliferative signaling pathways in cancer , whereas piperazine-cinnamamides disrupt mycobacterial cell walls . The target compound’s mechanism remains speculative but may align with kinase inhibition due to the pyridazine’s resemblance to ATP-binding motifs.

- ROS Modulation: YLT26 and hepatoprotective derivatives (e.g., 1c) operate via ROS pathways but with opposing outcomes—apoptosis induction vs. oxidative stress mitigation .

Biological Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer treatment and antioxidative therapy. This article explores the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide belongs to the class of organic compounds known as cinnamides. Its structure comprises a cinnamamide moiety linked to a 6-methylpyridazin-3-yl group, which may influence its biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C18H18N4O |

| Molecular Weight | 306.36 g/mol |

| IUPAC Name | N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide |

| Structure | Chemical Structure |

Antioxidative Properties

Recent studies have highlighted the antioxidative potential of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide derivatives. Specifically, research indicates that these compounds can activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is crucial for cellular defense against oxidative stress.

- Mechanism of Action : The compound induces the expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1, leading to increased synthesis of glutathione, a vital antioxidant in cells .

- Cell Viability : In HepG2 cells exposed to oxidative stress, treatment with N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide resulted in improved cell survival rates, demonstrating its protective effects against oxidative damage .

Anticancer Activity

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide has also been investigated for its anticancer properties. The compound's structural features may contribute to its ability to inhibit cancer cell proliferation.

- In Vitro Studies : Research has shown that certain derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting their potential as chemotherapeutic agents.

- Comparative Analysis : Compared to other similar compounds, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide demonstrated enhanced activity against specific cancer targets, likely due to its unique chemical structure.

Study 1: Hepatoprotective Effects

A study focused on the hepatoprotective effects of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide derivatives revealed significant cytoprotective activity in HepG2 cells subjected to oxidative stress induced by tert-butyl hydroperoxide (t-BHP). The results indicated that the compound not only reduced reactive oxygen species but also upregulated key antioxidant enzymes .

Study 2: Anticancer Efficacy

Another investigation assessed the anticancer efficacy of this compound against human breast cancer cells. The results showed that treatment with N-(4-((6-methylpyridazin-3-yl)amino)phenyl)cinnamamide led to a dose-dependent reduction in cell viability and induced apoptosis through mitochondrial pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.